molecular formula C15H16O6S2 B1347201 Methylene bis(4-methylbenzenesulfonate) CAS No. 24124-59-2

Methylene bis(4-methylbenzenesulfonate)

Cat. No. B1347201
CAS RN: 24124-59-2
M. Wt: 356.4 g/mol
InChI Key: LEXULLPDKRNGQG-UHFFFAOYSA-N
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Description

Methylene bis(4-methylbenzenesulfonate) is an organic compound with a molecular formula of C14H14O6S2. It is a white crystalline solid that is odorless and water soluble. It is commonly used as a surfactant in a variety of applications, including detergents, shampoos, and cosmetics. It is also used in the production of pharmaceuticals, agricultural chemicals, and other industrial chemicals. Additionally, it has been studied for its potential use in biomedical research and drug delivery.

Scientific Research Applications

Photoacid Generation

Methylene bis(4-methylbenzenesulfonate) has potential applications in photoacid generation. Plater et al. (2019) explored the photochemical decomposition of sulfonated oximes, including 4-methylbenzenesulfonate bis-oxime, under ultraviolet irradiation. They found that these compounds could release 4-methylbenzenesulfonic acid, indicating their potential as photoacid generators in polymer resists (Plater, Harrison, & Killah, 2019).

Synthesis and Structure of Complexes

The synthesis and structural analysis of various complexes involving 4-methylbenzenesulfonate have been conducted. Sharutin et al. (2003) synthesized Tetra-p-tolylantimony 4-methylbenzenesulfonate and conducted X-ray diffraction studies to reveal its molecular structure (Sharutin et al., 2003). Similarly, the synthesis and structural analysis of μ-Oxo-bis[(4-methylbenzenesulfonato)triphenylantimony] were reported, emphasizing the distorted trigonal bipyramidal configuration of antimony atoms in these compounds (Sharutin et al., 2003).

Corrosion Inhibition

4-Methylbenzenesulfonate derivatives have been studied for their corrosion inhibition properties. Singh and Quraishi (2016) examined the effectiveness of certain Schiff bases, including N 1 ,N 1′ -(1,4-phenylene)bis(N 4 -(4-methylbenzylidene)benzene-1,4-diamine), in preventing corrosion of mild steel in acidic environments. They found significant inhibition efficiency, which could have industrial applications (Singh & Quraishi, 2016).

Molecular and Crystal Structure Analysis

Yusof et al. (2012) investigated the crystal structure of a sulfonate derivative with 4-methylbenzenesulfonate residues. Their study provides insights into the molecular architecture and interactions within the crystal (Yusof et al., 2012). Furthermore, Ristova et al. (1999) conducted a molecular orbital study of the 4-methylbenzenesulfonate anion, providing detailed information on its internal vibrational modes and structure [(Ristova, Pejov, Žugić, & Šoptrajanov, 1999)](https://consensus.app/papers/raman-initio-orbital-study-4methylbenzenesulfonate-ristova/51f907186ef75b9ca1d0476aae619bf4/?utm_source=chatgpt).

Polymerization Catalysts

The compound has been explored in the context of polymerization. Luo et al. (2007) described the use of (PO−OMe)PdMe(py), a complex with 4-methylbenzenesulfonate, in polymerizing ethylene and copolymerizing ethylene with alkyl vinyl ethers. This research demonstrates the potential of 4-methylbenzenesulfonate derivatives in catalyzing polymerization processes (Luo, Vela, Lief, & Jordan, 2007).

Organic Synthesis

In the realm of organic synthesis, the compound has been utilized for various syntheses. Fischer et al. (2013) described the N-alkylation of N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) with allyl bromide and subsequent reactions, highlighting its role in the creation of novel organic compounds (Fischer, Millan, & Ritter, 2013).

Electrochemical Behavior

In the field of electrochemistry, new ionogels for ion transport have been synthesized using compounds like 1-methyl-3-(4-sulfobutyl)imidazolium 4-methylbenzenesulfonate. Taubert et al. (2017) discussed the synthesis and properties of these ionogels, emphasizing their potential in sensors or fuel cells (Taubert, Löbbicke, Kirchner, & Leroux, 2017).

Mechanism of Action

Target of Action

It’s worth noting that the compound is an aryls compound , which suggests it may interact with various biological targets.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption . It is also known to inhibit CYP1A2 and CYP2C19 , which are important enzymes involved in drug metabolism. These properties could potentially impact the bioavailability of Methylene bis(4-methylbenzenesulfonate).

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methylene bis(4-methylbenzenesulfonate). It’s important to note that the compound is soluble , which could influence its distribution and action in different environments.

properties

IUPAC Name

(4-methylphenyl)sulfonyloxymethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6S2/c1-12-3-7-14(8-4-12)22(16,17)20-11-21-23(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXULLPDKRNGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317572
Record name Methylene bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24124-59-2
Record name 24124-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylene bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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